phlomisoside II

Description

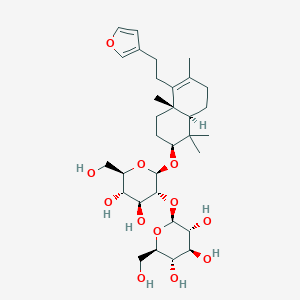

Structure

2D Structure

3D Structure

Properties

CAS No. |

100414-78-6 |

|---|---|

Molecular Formula |

C32H50O12 |

Molecular Weight |

626.7 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2S,4aS,8aR)-5-[2-(furan-3-yl)ethyl]-1,1,4a,6-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-2-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C32H50O12/c1-16-5-8-21-31(2,3)22(9-11-32(21,4)18(16)7-6-17-10-12-40-15-17)43-30-28(26(38)24(36)20(14-34)42-30)44-29-27(39)25(37)23(35)19(13-33)41-29/h10,12,15,19-30,33-39H,5-9,11,13-14H2,1-4H3/t19-,20-,21+,22+,23-,24-,25+,26+,27-,28-,29+,30+,32-/m1/s1 |

InChI Key |

PKWXQLMEMSFVCA-CEWCVDCNSA-N |

SMILES |

CC1=C(C2(CCC(C(C2CC1)(C)C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)CCC5=COC=C5 |

Isomeric SMILES |

CC1=C([C@]2(CC[C@@H](C([C@@H]2CC1)(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)CCC5=COC=C5 |

Canonical SMILES |

CC1=C(C2(CCC(C(C2CC1)(C)C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)CCC5=COC=C5 |

Origin of Product |

United States |

Occurrence and Botanical Sourcing of Phlomisoside Ii

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the hydrogen atoms in the phlomisoside II molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals allow for the assignment of each proton to its specific position in the structure. This data is crucial for determining the connectivity of the molecule and the stereochemistry of its chiral centers.

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., carbonyl, olefinic, aliphatic) and its chemical environment.

The combined analysis of ¹H and ¹³C-NMR spectra, often aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), enables the unambiguous assignment of all proton and carbon signals and the complete determination of the chemical structure of this compound researchgate.net.

Table 1: Spectroscopic Data for this compound

| Technique | Key Findings |

| ¹H-NMR | Provides chemical shifts, multiplicities, and coupling constants for all protons. |

| ¹³C-NMR | Reveals the chemical shifts for each carbon atom in the molecule. |

| 2D-NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, confirming the overall structure. |

Advanced Analytical Methodologies for Complex Matrices

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a powerful analytical tool for the separation, identification, and quantification of individual components in complex mixtures, such as plant extracts.

The UPLC system utilizes columns with sub-2 µm particles, which allows for separations with higher resolution, speed, and sensitivity compared to conventional HPLC. This is particularly advantageous when analyzing complex matrices containing numerous compounds with similar chemical properties.

The QTOF mass spectrometer provides high-resolution and accurate mass measurements. This capability is essential for the confident identification of compounds by determining their elemental composition. The mass spectrometer can be operated in different modes to obtain both full-scan mass spectra and fragmentation data (MS/MS). The fragmentation patterns provide valuable structural information that aids in the identification of known compounds and the characterization of novel ones.

While a specific UPLC-QTOF-MS analysis dedicated solely to this compound is not detailed in the available literature, the technique has been widely applied to the analysis of iridoid glycosides in various plant species. For instance, a study on the iridoid glycosides in Lamiophlomis rotata utilized HPLC combined with photodiode array (PDA) and mass spectrometry (MS) to identify nine iridoid glycosides, including phloyoside II (this compound) nih.gov. The use of UPLC-QTOF-MS in such an analysis would offer enhanced separation efficiency and more precise mass data, leading to a more confident and detailed characterization of the chemical profile of the extract.

Table 2: Application of Chromatographic-Mass Spectrometric Methods for the Analysis of Iridoid Glycosides in Plant Extracts

| Analytical Technique | Sample Matrix | Identified Compounds |

| HPLC-PDA-MS | Lamiophlomis rotata | Phlorigidoside C, Schismoside, Sesamoside, Shanzhiside methylester, 6-O-Acetyl shanzhiside methylester, Phloyoside II , Penstemoside, Loganin, 8-O-Acetyl shanzhiside methylester nih.gov |

Identification as a Furanolabdane Diterpene Glycoside

This compound is classified as a furanolabdane diterpene glycoside. This classification is based on two key features of its molecular structure. The "diterpene" component indicates that its core is built from a twenty-carbon skeleton derived from four isoprene units. Specifically, it possesses a "labdane" framework, a common bicyclic diterpene structure. The addition of a "furano" group, a five-membered aromatic ring containing an oxygen atom, to this labdane (B1241275) skeleton gives it the characteristic "furanolabdane" nature.

The term "glycoside" signifies that this diterpene structure is attached to one or more sugar units, collectively known as the glycone moiety. The linkage of these sugar molecules to the non-sugar part, the aglycone, is a defining feature of this class of compounds.

Comparative Analysis with Other Phlomisosides

This compound is part of a larger family of structurally related compounds known as phlomisosides. These analogues share the same furanolabdane diterpene aglycone but differ in the composition and arrangement of their sugar chains.

A study that isolated this compound also identified a related compound, Eremostachiin, as the β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl ester of phlomisoic acid, indicating a close structural relationship.

| Compound Name | Glycone Moiety |

| Phlomisoside I | Information on the specific glycone moiety is not readily available in the reviewed literature. |

| This compound | The exact glycone structure is not explicitly detailed in the reviewed literature, but it is established to be a glycoside of phlomisoic acid. |

| Phlomisoside III | β-D-xylopyranosyl(1→2)-β-D-glucopyranosyl |

| Phlomisoside IV | α-L-rhamnopyranosyl(1→2)-β-D-glucopyranosyl |

| Phlomisoside F | Information on the specific structure of this related diterpenoid glycoside is not readily available in the reviewed literature. |

This table is based on the available data. The specific glycone moieties for Phlomisoside I, II, and F require further elucidation from dedicated structural analysis studies.

Information regarding the specific glycosidic linkage of Phlomisoside I is not detailed in the currently available scientific literature, though it is recognized as a related furanolabdane diterpenoid glycoside.

Phlomisoside III shares the same phlomisoic acid core as this compound. However, its distinguishing feature is its disaccharide (two-sugar) unit. This glycone moiety consists of a xylose sugar molecule attached to a glucose molecule (β-D-xylopyranosyl(1→2)-β-D-glucopyranosyl), which is then linked to the aglycone.

Similar to its isomers, Phlomisoside IV is also a glycoside of phlomisoic acid. Its uniqueness lies in its sugar chain, which is composed of a rhamnose sugar linked to a glucose sugar (α-L-rhamnopyranosyl(1→2)-β-D-glucopyranosyl).

While mentioned as a related diterpenoid glycoside, the specific structural details, including the nature of its aglycone and glycone moieties, for Phlomisoside F are not sufficiently described in the accessible research.

Aglycone and Glycone Moiety Characterization

The structure of this compound can be deconstructed into two primary components: the non-sugar aglycone and the sugar-based glycone.

The aglycone of this compound is phlomisoic acid . This has been identified as 15,16-epoxy-8,13(16),14-labdatrien-19-oic acid. This systematic name describes a labdane diterpene structure with specific modifications, including an epoxide ring and a carboxylic acid group. This aglycone forms the foundational structure for several phlomisoside compounds.

The glycone moiety of this compound consists of sugar units, including glucose . While it is established to be a glycoside, the precise number and linkage of the glucose units or the presence of other sugars in its glycone chain are not explicitly defined in the reviewed scientific literature, distinguishing it from the clearly defined glycone structures of phlomisosides III and IV.

Relationship to Other Furanolabdane Diterpene Glycosides (e.g., Eremostachiin)

This compound is closely related to other furanolabdane diterpene glycosides, sharing a common structural framework but differing in their glycosidic substitution patterns. A notable analogue for comparison is eremostachiin, a compound also isolated from the rhizomes of Eremostachys species, sometimes alongside this compound.

The fundamental similarity between these compounds lies in their aglycone, the non-sugar portion of the molecule. Both this compound and eremostachiin are glycosides of phlomisoic acid . The structure of this common aglycone has been established as 15,16-epoxy-8,13(16),14-labdatrien-19-oic acid researchgate.net. This diterpenoid structure forms the backbone to which the sugar units are attached.

The distinction between this compound and its analogues arises from the composition and linkage of the sugar chains attached to the phlomisoic acid core. Eremostachiin, for instance, has been explicitly identified as the β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl ester of phlomisoic acid nih.govresearchgate.netnih.gov. This indicates a disaccharide unit composed of two glucose molecules linked in a specific manner and attached to the aglycone.

While the precise glycosidic structure of this compound is not as widely detailed in readily available literature, its co-isolation with eremostachiin and other related glycosides such as phlomisoside III and phlomisoside IV from Phlomis and Eremostachys species underscores their close biosynthetic relationship researchgate.netnih.govresearchgate.netnih.gov. The variations in the sugar moieties among these compounds, such as the difference between the β-D-xylopyranosyl(1→2)-β-D-glucopyranosyl ester (phlomisoside III) and the α-L-rhamnopyranosyl(1→2)-β-D-glucopyranosyl ester (phlomisoside IV) of phlomisoic acid, highlight the structural diversity within this subclass of diterpene glycosides researchgate.net.

The study of these structurally similar compounds is significant for chemotaxonomy, as the presence of such furanolabdane diterpene glycosides can be a characteristic marker for the genera Phlomis and Eremostachys.

Comparative Structural Data of Furanolabdane Diterpene Glycosides:

| Compound | Aglycone | Glycosidic Moiety |

| This compound | Phlomisoic Acid | Not explicitly defined in provided sources |

| Eremostachiin | Phlomisoic Acid | β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl |

| Phlomisoside III | Phlomisoic Acid | β-D-xylopyranosyl(1→2)-β-D-glucopyranosyl |

| Phlomisoside IV | Phlomisoic Acid | α-L-rhamnopyranosyl(1→2)-β-D-glucopyranosyl |

This table is generated based on the available research findings. The specific glycosidic structure of this compound requires further elucidation from dedicated spectroscopic studies.

Investigation of in Vitro Biological Activities and Molecular Mechanisms

Antioxidant Activity Studies

The evaluation of a compound's ability to act as a free radical scavenger is a primary method for determining its antioxidant potential. A widely used, rapid, and simple method for this assessment is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. mdpi.comnih.gov This assay is based on the principle that a stable free radical, DPPH, shows strong absorption at a specific wavelength (around 517 nm), appearing as a deep violet solution. mdpi.com When an antioxidant compound donates a hydrogen atom to the DPPH radical, the radical is neutralized, and the color of the solution fades to a pale yellow. mdpi.com

The degree of discoloration is stoichiometric to the number of electrons taken up and is measured as a decrease in absorbance. mdpi.com The antioxidant capacity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. nih.govnih.gov A lower IC50 value indicates a higher antioxidant activity. nih.gov While this method is standard for evaluating the antioxidant efficacy of natural compounds, specific studies detailing the DPPH radical scavenging activity and IC50 value for phlomisoside II are not extensively available in the current literature.

Anti-inflammatory Activity Studies (in vitro cellular models)

Nitric oxide (NO) is a critical signaling molecule in various physiological processes, but it also acts as a key mediator in the pathophysiology of inflammation. analis.com.my During an inflammatory response, the inducible nitric oxide synthase (iNOS) enzyme is expressed in cells like macrophages, leading to high levels of NO production. japsonline.com This overproduction of NO can contribute to tissue damage and the progression of inflammatory diseases. analis.com.myjapsonline.com Consequently, the ability of a compound to inhibit or reduce the production of nitric oxide is a significant indicator of its potential anti-inflammatory activity. up.ac.zanih.gov

To study anti-inflammatory effects in a controlled laboratory setting, in vitro cellular models are commonly employed. A standard and widely accepted model uses macrophage cell lines, such as RAW 264.7. analis.com.myup.ac.za Inflammation is induced in these cells by exposing them to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. japsonline.comnih.gov LPS stimulation activates macrophages, triggering a cascade of signaling pathways that result in the production and release of various pro-inflammatory mediators, including nitric oxide. analis.com.myjapsonline.com This model allows researchers to assess the potential of test compounds to suppress the inflammatory response by measuring the reduction in nitric oxide levels. up.ac.za While this is a robust method for screening anti-inflammatory agents, specific research investigating the direct effects of this compound on nitric oxide production in LPS-stimulated macrophages has not been extensively documented.

Mechanistic Insights from Structurally Related Diterpenoid Glycosides (e.g., Phlomisoside F in A549 Human Non-Small Cell Lung Cancer Cells)

To understand the potential mechanisms of action of this compound, studies on structurally similar compounds can provide valuable insights. Phlomisoside F, a related diterpenoid glycoside, has been investigated for its effects on human non-small cell lung cancer cells (A549), a widely used model in cancer research.

Research has shown that phlomisoside F exhibits significant anti-cancer activities in A549 cells. ajol.info Its effect on cell growth was found to be dependent on both concentration and time, demonstrating a potent anti-proliferative capability with a half-maximal inhibitory concentration (IC50) of 54.51 μM. ajol.info

Furthermore, the impact of phlomisoside F on the metastatic potential of A549 cells was evaluated using Transwell and Matrigel assays. ajol.info These experiments revealed that treatment with phlomisoside F at concentrations of 10, 20, and 40 μM for 48 hours resulted in a significant decrease in both the migration and invasion of the cancer cells. ajol.info These findings suggest that compounds within this structural family may interfere with key processes involved in cancer progression and metastasis. ajol.infonih.govnih.gove-century.uspan.krakow.pl

Interactive Table: Biological Activity of Phlomisoside F in A549 Cells

| Biological Activity | Cell Line | Method | Key Finding | Concentration | Reference |

| Anti-proliferation | A549 | CCK-8 Assay | Inhibited cell proliferation in a concentration- and time-dependent manner. | IC50: 54.51 μM | ajol.info |

| Inhibition of Migration | A549 | Transwell Assay | Significantly decreased cell migration. | 10, 20, 40 μM | ajol.info |

| Inhibition of Invasion | A549 | Transwell with Matrigel Assay | Significantly decreased cell invasion. | 10, 20, 40 μM | ajol.info |

Induction of Cell Cycle Arrest (e.g., G0/G1 phase)5.3.3. Apoptosis Pathway Regulation (e.g., Mitochondria-mediated Apoptosis)5.3.3.1. Modulation of Caspase-3, Caspase-9, and Bax Expression5.3.3.2. Down-regulation of Bcl-2 Expression5.3.4. Impact on Inflammatory Enzyme Expression (e.g., Cyclooxygenase-2 (COX-2))

Further research and publication of studies specifically investigating this compound are necessary to provide the information required to fulfill this request.

Biosynthetic Pathways and Precursor Studies of Phlomisoside Ii

Postulated Biosynthetic Routes for Furanolabdane Diterpenoids

The biosynthesis of the furanolabdane core of phlomisoside II is believed to follow the general pathway for labdane-related diterpenoids, which originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). This pathway can be conceptually divided into three main stages: the formation of the labdane (B1241275) skeleton, functional group modifications including furan ring formation, and glycosylation.

The initial steps involve the cyclization of GGPP, which is synthesized through the methylerythritol phosphate (MEP) pathway in the plastids. This cyclization is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs):

Class II diTPS (Copalyl Diphosphate Synthase - CPS): This enzyme initiates the cyclization of the linear GGPP molecule into a bicyclic intermediate, copalyl diphosphate (CPP). The stereochemistry of the resulting CPP is a critical determinant for the final structure of the diterpenoid.

Class I diTPS (Kaurene Synthase-Like - KSL): The CPP intermediate is then utilized by a class I diTPS, which catalyzes a second cyclization and rearrangement to form the specific labdane diterpene skeleton.

Following the formation of the labdane skeleton, a series of post-cyclization modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing hydroxyl groups and other functionalities to the diterpene backbone. A crucial step in the biosynthesis of this compound's aglycone is the formation of the furan ring. Research on other furanoclerodane diterpenoids in the Lamiaceae family suggests that specific CYPs, potentially from the CYP76 family, are responsible for this transformation through oxidative cyclization of a suitable precursor. nih.gov

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the diterpenoid aglycone. This glycosylation is carried out by UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to a specific hydroxyl group on the aglycone.

Enzymatic Steps and Metabolic Intermediates

Based on the postulated biosynthetic route, the key enzymatic steps and metabolic intermediates leading to this compound can be outlined as follows:

GGPP Synthesis: The pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic five-carbon units of all isoprenoids.

Formation of the Labdane Skeleton:

Geranylgeranyl Pyrophosphate (GGPP) → (+)-Copalyl Diphosphate ((+)-CPP): This reaction is catalyzed by a (+)-CPP synthase (a class II diTPS).

(+)-Copalyl Diphosphate → Labdadienyl/Copalyl Diphosphate Intermediate: A class I diTPS then acts on (+)-CPP to form a labdadienyl cation, which is the precursor to the specific labdane skeleton of this compound.

Oxidative Modifications and Furan Ring Formation:

The labdane skeleton undergoes a series of hydroxylation reactions at specific positions, catalyzed by various cytochrome P450 enzymes.

A key step is the formation of the furan ring. While the exact mechanism is not known for this compound, it is hypothesized to proceed via oxidation of a side chain on the labdane core, followed by cyclization. Enzymes from the CYP76 family have been implicated in the formation of furan rings in other diterpenoids within the Lamiaceae family. nih.gov

Glycosylation:

Furanolabdane Aglycone + UDP-Glucose → this compound: The final step is the transfer of a glucose molecule to a hydroxyl group of the furanolabdane aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). The regioselectivity of the UGT determines the precise attachment point of the sugar.

| Metabolic Intermediate | Enzyme Class | Function |

| Geranylgeranyl Pyrophosphate (GGPP) | GGPP Synthase | Precursor for all diterpenoids |

| (+)-Copalyl Diphosphate ((+)-CPP) | (+)-CPP Synthase (Class II diTPS) | Bicyclic intermediate |

| Labdane Diterpene Skeleton | Class I diTPS | Formation of the core diterpene structure |

| Hydroxylated Labdane Intermediates | Cytochrome P450s (CYPs) | Introduction of hydroxyl groups |

| Furanolabdane Aglycone | Cytochrome P450s (e.g., CYP76 family) | Formation of the furan ring |

| This compound | UDP-glycosyltransferase (UGT) | Glycosylation of the aglycone |

Genetic Determinants of Diterpene Glycoside Biosynthesis (Hypothetical Considerations)

The biosynthesis of diterpene glycosides like this compound is under strict genetic control. The enzymes involved in the pathway are encoded by specific genes, and their expression is tightly regulated. While the specific genes for this compound biosynthesis have not been identified, we can infer the genetic determinants based on studies of other terpenoid biosynthetic pathways in the Lamiaceae family.

Key Gene Families:

Diterpene Synthase (diTPS) Genes: Plants typically possess a family of diTPS genes, with different members responsible for the synthesis of various diterpene skeletons. The specific CPS and KSL genes expressed in the tissues of Phlomis where this compound is produced would determine the formation of its labdane core.

Cytochrome P450 (CYP) Genes: The CYP superfamily is one of the largest and most diverse gene families in plants. Specific CYP genes, likely belonging to families such as CYP71 and CYP76, which are known to be involved in terpenoid metabolism in Lamiaceae, would encode the enzymes that catalyze the oxidative modifications of the labdane skeleton, including the critical furan ring formation. nih.govwikipedia.org

UDP-Glycosyltransferase (UGT) Genes: The final glycosylation step is controlled by UGT genes. The substrate specificity of the encoded UGT enzyme is a key factor in determining the final structure of the glycoside. Plants have large families of UGT genes, allowing for the production of a wide array of glycosylated natural products.

Regulation of Biosynthesis:

The expression of these biosynthetic genes is often coordinated and can be regulated by various factors, including developmental stage, tissue type, and environmental stimuli. This regulation is mediated by transcription factors (TFs) , which are proteins that bind to the promoter regions of the biosynthetic genes and either activate or repress their transcription. Several families of TFs, such as MYB, bHLH, and WRKY, have been shown to regulate terpenoid biosynthesis in other plant species.

Biosynthetic Gene Clusters (BGCs):

Synthetic and Semisynthetic Endeavors for Phlomisoside Ii and Its Derivatives

Strategies for Total Synthesis of Phlomisoside II

The total synthesis of iridoid glycosides is a complex undertaking, primarily due to the densely functionalized and stereochemically rich cyclopentanopyran core, coupled with the challenge of stereoselectively installing the glycosidic linkage. nih.gov A hypothetical total synthesis of this compound would likely draw upon established methodologies in iridoid chemistry.

A key challenge in the synthesis of iridoid glycosides is the construction of the cis-fused cyclopenta[c]pyran ring system. nih.gov One powerful strategy that has been employed for the synthesis of other iridoids, such as (+)-geniposide, involves a phosphine-catalyzed [3+2] cycloaddition to construct the iridoid core. nih.gov This approach allows for high levels of regio- and stereocontrol. nih.gov Another critical step is the glycosylation of the iridoid aglycone. This transformation is often challenging and can result in mixtures of anomers. nih.gov Novel methods for iridoid glycosidation are continually being developed to address this issue. utexas.edu

Divergent total syntheses have also been successfully applied to hetero-oligomeric iridoid glycosides, showcasing the ability to build complex structures from common iridoid monomers like loganin and secologanin. acs.org Such a strategy could potentially be adapted for the synthesis of this compound, which also possesses a core iridoid structure.

A general retrosynthetic analysis for this compound would likely disconnect the molecule at the glycosidic bond, leading to a this compound aglycone and a protected glucose derivative. The synthesis of the aglycone would then focus on the stereocontrolled construction of the bicyclic iridoid core.

Table 1: Potential Key Reactions in the Total Synthesis of this compound (Based on Analogous Iridoid Syntheses)

| Reaction Type | Purpose | Example from Related Syntheses |

| [3+2] Cycloaddition | Construction of the iridoid core | Phosphine-catalyzed cycloaddition in the synthesis of (+)-geniposide. nih.gov |

| Glycosylation | Attachment of the glucose moiety | Otera's catalyst for glycosidation in the synthesis of (+)-geniposide. nih.gov |

| Catalytic Hydrogenation | Saturation of double bonds | Hydrogenation of iridoids with exocyclic double bonds over PtO2. nih.gov |

| Stereoselective Reduction | Control of stereocenters | Reductive cyclization in the synthesis of loganin. acs.org |

Semisynthesis of this compound Analogues from Natural Precursors

Semisynthesis, starting from readily available natural products, offers a more direct route to novel analogues. For this compound, a plausible precursor would be a more abundant, structurally similar iridoid glycoside. Aucubin, a widely distributed iridoid, has been extensively used as a starting material for the semisynthesis of various derivatives. nih.govnih.gov

The chemical handles present on the this compound molecule, such as its multiple hydroxyl groups, provide points for modification. A semisynthetic strategy could involve the selective protection of certain hydroxyl groups, followed by chemical transformation of the unprotected ones. For instance, regioselective silylation has been used to differentiate the hydroxyl groups of aucubin, enabling subsequent modifications at specific positions. nih.gov

Chemical Modification Approaches for Derivative Generation

The generation of this compound derivatives would likely focus on the modification of its hydroxyl groups, as these are the most accessible functional groups for chemical transformation. Drawing parallels from studies on other iridoid glycosides like aucubin and geniposide, several chemical modification approaches can be envisioned. researchgate.net

Esterification and Etherification: The primary and secondary hydroxyl groups on both the iridoid core and the glucose moiety of this compound could be subjected to esterification or etherification to produce a library of derivatives with altered polarity and biological activity.

Amination: The conversion of hydroxyl groups to amino groups can lead to the formation of aminoside analogues. A Mitsunobu reaction, with a nitrogen nucleophile like phthalimide, has been successfully used to introduce amino functionalities into the aucubin scaffold in a stereospecific manner. nih.gov This approach could potentially be applied to this compound to generate novel amino-derivatives.

Oxidation: Selective oxidation of the hydroxyl groups could yield ketone or aldehyde functionalities, which could then be used for further derivatization, such as the formation of oximes or hydrazones.

Table 2: Potential Chemical Modifications for Generating this compound Derivatives (Based on Analogous Iridoid Modifications)

| Modification Type | Reagents and Conditions | Potential Outcome | Example from Related Iridoids |

| Silylation | tert-Butyldimethylsilyl chloride, alkaline conditions | Selective protection of hydroxyl groups | Regioselective silylation of aucubin. nih.gov |

| Acetylation | Acetic anhydride, pyridine | Esterification of hydroxyl groups | Acetylation of silylated aucubin. nih.gov |

| Mitsunobu Reaction | Phthalimide, triphenylphosphine, diethyl azodicarboxylate | Stereospecific introduction of amino groups | Conversion of aucubin into aminoside analogues. nih.gov |

| Hydrolysis | Enzymatic or acidic conditions | Removal of the glucose moiety to yield the aglycone | Deglycosylation of aucubin to aucubigenin. mdpi.com |

Development of this compound Derivatives as Research Tools

While no specific research tools based on this compound have been reported, its structure could be modified to create valuable probes for chemical biology research. The generation of such tools would involve the introduction of specific reporter groups or reactive functionalities.

Fluorescent Labeling: A fluorescent dye could be attached to one of the hydroxyl groups of this compound through an appropriate linker. This would allow for the visualization of the molecule's uptake and distribution in biological systems.

Biotinylation: The introduction of a biotin tag would enable the use of this compound derivatives in affinity-based studies, such as the identification of its cellular binding partners through pull-down assays.

Photoaffinity Labeling: A photoreactive group, such as a diazirine or an aryl azide, could be incorporated into the structure. Upon photoactivation, this group would form a covalent bond with nearby interacting proteins, allowing for the identification of the molecular targets of this compound.

The synthesis of these research tools would rely on the chemical modification strategies discussed in the previous section, adapting them to incorporate the desired tags or labels. The development of such derivatives would be instrumental in elucidating the mechanism of action of this compound and identifying its cellular targets.

Future Directions and Emerging Research Avenues for Phlomisoside Ii

In-depth Mechanistic Elucidation of Bioactivities

While preliminary studies have suggested that phlomisoside II possesses a range of bioactivities, a comprehensive understanding of its mechanisms of action at the molecular level is still in its nascent stages. Future research should prioritize in-depth investigations into the signaling pathways and molecular targets through which this compound exerts its anti-inflammatory, antioxidant, and neuroprotective effects.

A crucial area of investigation is the potential of this compound to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. nih.govsemanticscholar.orgmdpi.comnih.gov Many natural compounds exert their anti-inflammatory effects by inhibiting these pathways, which are central to the production of pro-inflammatory cytokines and mediators. nih.govsemanticscholar.orgmdpi.comnih.gov Detailed studies are needed to determine if this compound can inhibit the phosphorylation of key proteins in these pathways, such as IκBα, p65, ERK, JNK, and p38.

Furthermore, the antioxidant potential of this compound warrants a more profound mechanistic exploration. The nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. nih.govnih.govwindows.netmdpi.com Future studies should investigate whether this compound can activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). mdpi.com

In the context of its neuroprotective potential, research should focus on the ability of this compound to interfere with apoptotic pathways. nih.govnih.govembopress.orgmdpi.com This includes investigating its effects on the expression of key apoptosis-related proteins such as those in the Bcl-2 family (Bcl-2, Bax) and caspases (caspase-3, -9). researchgate.net Understanding how this compound modulates these pathways could provide significant insights into its potential for treating neurodegenerative diseases.

| Potential Bioactivity | Key Signaling Pathway for Investigation | Potential Molecular Targets |

| Anti-inflammatory | NF-κB | IκBα, p65 |

| MAPK | ERK, JNK, p38 | |

| Antioxidant | Nrf2/ARE | Nrf2, HO-1, NQO1 |

| Neuroprotective | Apoptosis Pathways | Bcl-2, Bax, Caspase-3, Caspase-9 |

Chemoenzymatic Synthesis and Biotransformation Studies

The sustainable and efficient production of this compound is crucial for facilitating further research and potential therapeutic applications. Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, presents a promising avenue for the production of this compound and its derivatives. nih.govnih.govresearchgate.net Future research in this area could focus on identifying and engineering specific enzymes, such as glycosyltransferases, that can be used to construct the iridoid glycoside structure of this compound with high stereoselectivity and yield.

Biotransformation studies using microorganisms also offer a valuable tool for generating novel analogs of this compound with potentially enhanced bioactivities. researchgate.netresearchgate.net Fungi and bacteria are known to possess a wide array of enzymes that can catalyze various reactions, including hydroxylation, glycosylation, and acylation of natural products. researchgate.netresearchgate.net Screening different microbial strains for their ability to modify the structure of this compound could lead to the discovery of new derivatives with improved pharmacological profiles. These studies would not only provide a library of related compounds for structure-activity relationship (SAR) analysis but also offer insights into the metabolic fate of this compound.

| Method | Objective | Potential Enzymes/Organisms |

| Chemoenzymatic Synthesis | Efficient and stereoselective production of this compound. | Glycosyltransferases, Acyltransferases |

| Biotransformation | Generation of novel this compound derivatives. | Fungi (e.g., Aspergillus, Penicillium), Bacteria (e.g., Bacillus, Streptomyces) |

Exploration of Novel Biological Targets for this compound

Identifying the specific molecular targets of this compound is fundamental to understanding its mechanism of action and for the development of more potent and selective therapeutic agents. Modern proteomics-based approaches offer powerful tools for unbiased target identification. nih.govkorea.ac.krelifesciences.org Techniques such as affinity chromatography-mass spectrometry, drug affinity responsive target stability (DARTS), and cellular thermal shift assay (CETSA) can be employed to identify proteins that directly bind to this compound within a complex biological system. biorxiv.orgyoutube.com

Furthermore, computational methods, including molecular docking and virtual screening, can be utilized to predict potential protein targets of this compound based on its three-dimensional structure. These in silico predictions can then be validated through in vitro binding assays and functional studies. The identification of novel biological targets for this compound could open up new therapeutic avenues and provide a deeper understanding of its pharmacological effects.

Ecological Role and Chemotaxonomic Significance within Plant Genera

Investigating the ecological role of this compound within the Phlomis genus and the broader Lamiaceae family can provide valuable insights into its natural function. mdpi.com As a secondary metabolite, this compound likely plays a role in the plant's defense mechanisms against herbivores, pathogens, or competing plants. nih.gov Future ecological studies could explore the antifeedant or antimicrobial properties of this compound in a more natural context. Understanding its ecological function can also guide the discovery of other bioactive compounds from plants that produce similar iridoid glycosides.

From a chemotaxonomic perspective, the distribution of this compound and related iridoid glycosides across different Phlomis species and other genera within the Lamiaceae family can be of significant value. researchgate.netnih.govscispace.comthieme-connect.com The presence or absence of specific iridoid glycosides can serve as a chemical marker for classifying plant species and understanding their phylogenetic relationships. tbzmed.ac.ir Comprehensive phytochemical profiling of a wide range of Phlomis and related species is needed to establish the chemotaxonomic significance of this compound. Diterpenoids are also important chemotaxonomic markers in the Lamiaceae family. researchgate.netresearchgate.net

Development of Advanced Analytical Standards and Methods

To ensure the quality and consistency of research on this compound, the development of advanced analytical standards and methods is essential. This includes the preparation of a certified reference material (CRM) of this compound with a well-characterized purity and identity. A CRM is crucial for the accurate quantification of this compound in plant extracts and biological samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.